molecular formula C21H18N2O4S B2763011 N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034279-96-2

N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2763011
CAS RN: 2034279-96-2
M. Wt: 394.45
InChI Key: DCRPSTSAYHAGPU-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, also known as FMBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMBP is a sulfonamide-based compound that has been found to exhibit significant biological activity against a variety of diseases.

Mechanism Of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. Additionally, N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the production of pro-inflammatory cytokines. N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has also been found to have antibacterial and antifungal activity. Additionally, N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is its low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to have antibacterial and antifungal activity, which could be useful in the development of new antibiotics. However, one of the limitations of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is its limited solubility in water, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide to better understand its biological activity. Additionally, further studies are needed to evaluate the efficacy and safety of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide in vivo, which could lead to the development of new cancer therapies and antibiotics.

Synthesis Methods

The synthesis of N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of furan-3-carboxylic acid with 4-bromobenzyl chloride in the presence of a base to form 4-(furan-3-yl)benzyl chloride. The second step involves the reaction of 4-(furan-3-yl)benzyl chloride with 4-(2-methyloxazol-4-yl)benzenesulfonamide in the presence of a base to form N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to exhibit significant biological activity against a variety of diseases. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide has been found to have antibacterial and antifungal activity.

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15-23-21(14-27-15)18-6-8-20(9-7-18)28(24,25)22-12-16-2-4-17(5-3-16)19-10-11-26-13-19/h2-11,13-14,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRPSTSAYHAGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

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